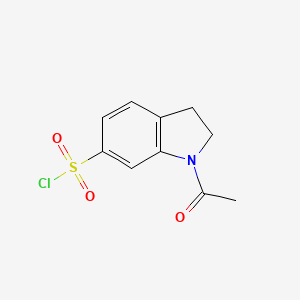

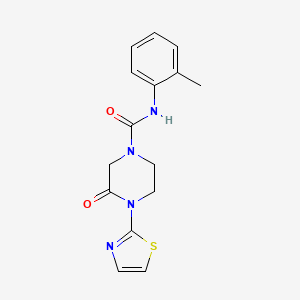

(S)-tert-Butyl 3-(propane-2-sulfonamido)piperidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related tert-butyl piperidine-1-carboxylate derivatives often involves multistep synthetic routes including acylation, sulfonation, and substitution reactions. For instance, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate in Vandetanib synthesis, is prepared through a three-step process from piperidin-4-ylmethanol with an overall yield of 20.2% (Min Wang et al., 2015).

Molecular Structure Analysis

The molecular structure of tert-butyl piperidine-1-carboxylate derivatives can be elucidated using various spectroscopic techniques such as 1H NMR, MS, and high-resolution mass spectrometry. For example, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate's structure was determined through single-crystal X-ray diffraction analysis, revealing a bicyclo[2.2.2]octane structure incorporating a lactone moiety and a piperidine ring (T. Moriguchi et al., 2014).

Chemical Reactions and Properties

Tert-butyl piperidine-1-carboxylate derivatives engage in various chemical reactions, including multi-coupling reactions, which enable the synthesis of highly functionalized sulfones and other complex molecules. An example is the reaction of 3-bromo-2-(tert-butylsulfonyl)-1-propene with various electrophiles, yielding unsaturated sulfones (P. Auvray et al., 1985).

Scientific Research Applications

Chemical Synthesis and Drug Design

(S)-tert-Butyl 3-(propane-2-sulfonamido)piperidine-1-carboxylate and its derivatives are extensively studied in the field of chemical synthesis and drug design. A notable research direction is the synthesis of aminoalkanolic derivatives of xanthone with potential antiepileptic activity. Compounds such as 3-(tert.-butyl-amino) and 3-[N-methyl-(tert.-butyl)-amino] substituted 2-hydroxy-1-(2-xanthonoxy)-propane have shown promising results in anticonvulsant tests (Marona, Górka, & Szneler, 1998). Similarly, novel 1‐Aryl‐3‐[(4‐benzyl)piperidine‐1‐yl]propane derivatives have been synthesized and evaluated for their antidepressant-like effects, demonstrating significant decrease in immobility behaviour, indicative of potential antidepressant properties (Köksal & Bilge, 2007).

Pharmacology and Therapeutic Applications

In pharmacological research, derivatives of (S)-tert-Butyl 3-(propane-2-sulfonamido)piperidine-1-carboxylate are utilized to explore new therapeutic potentials. N-Alkylated arylsulfonamides of (aryloxy)ethyl piperidines have been identified as selective 5-HT7 receptor antagonists or multifunctional agents, offering potential in treating complex diseases. These compounds, such as 31 and 33, have demonstrated distinct antidepressant-like and pro-cognitive properties in vivo, highlighting their therapeutic potential for CNS disorders (Canale et al., 2016).

Metabolism and Toxicological Studies

The compound and its related structures have been a subject of metabolism and toxicological studies. For instance, tert-Butylhydroquinone (TBHQ), an antioxidant used in food, and its metabolism, focusing on the formation of potentially nephrotoxic sulfur-containing metabolites, have been studied to understand its toxicity to kidney and bladder (Peters et al., 1996). Moreover, water-soluble sulfonamides incorporating beta-alanyl moieties, possessing intraocular pressure lowering properties, have been synthesized and evaluated, indicating the compound's role in developing topical antiglaucoma medication (Supuran et al., 2000).

properties

IUPAC Name |

tert-butyl (3S)-3-(propan-2-ylsulfonylamino)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O4S/c1-10(2)20(17,18)14-11-7-6-8-15(9-11)12(16)19-13(3,4)5/h10-11,14H,6-9H2,1-5H3/t11-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZSFNBUBXZMDBR-NSHDSACASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)NC1CCCN(C1)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)S(=O)(=O)N[C@H]1CCCN(C1)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.42 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

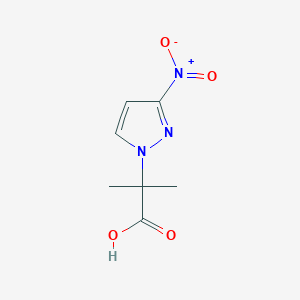

![1-[(3-Methylphenyl)carbonyl]proline](/img/structure/B2481622.png)

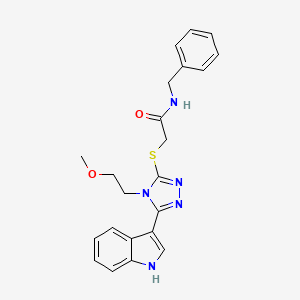

![2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2481635.png)

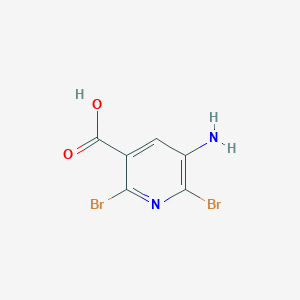

![(E)-N,N-dimethyl-N'-[5-(naphthalene-2-carbonyl)-1,3-thiazol-2-yl]methanimidamide](/img/structure/B2481639.png)